molecular formula C14H20N2O3 B5205229 tert-butyl (3-anilino-3-oxopropyl)carbamate

tert-butyl (3-anilino-3-oxopropyl)carbamate

Cat. No. B5205229
M. Wt: 264.32 g/mol
InChI Key: CUWKOAVKRVXKQV-UHFFFAOYSA-N
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Description

Tert-butyl (3-anilino-3-oxopropyl)carbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly known as BOC-3-APC and is synthesized using specific methods that ensure its purity and effectiveness.

Scientific Research Applications

Catalysis and Organic Synthesis

The compound has been utilized in the field of organic synthesis, particularly in catalysis. For instance, a study demonstrated the use of tert-butyl carbamate in the palladium-catalyzed amidation of aryl bromides, highlighting its role in the synthesis of N-Boc-protected anilines at room temperature (Bhagwanth et al., 2009). Another research reported its involvement in a photoredox-catalyzed amination process, indicating its use in creating diverse amino pyrimidines (Wang et al., 2022).

Intermediate in Chemical Reactions

Tert-butyl (3-anilino-3-oxopropyl)carbamate serves as an important intermediate in various chemical reactions. For instance, it's used in the preparation and Diels‐Alder reaction of a 2‐Amido Substituted Furan, showcasing its utility in complex organic syntheses (Padwa et al., 2003).

Synthesis of Pharmaceutical Compounds

The compound is instrumental in synthesizing pharmaceutical compounds. A study detailed its use in the synthesis of 3-Aryl-1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-ones, which are valuable in medicinal chemistry (Scott, 2006).

Glycosylation and Carbohydrate Chemistry

In carbohydrate chemistry, tert-butyl carbamate is employed for glycosylative transcarbamylation. This process is crucial for creating novel glycoconjugates, as seen in a study that highlights its ability to yield anomeric 2-deoxy-2-amino sugar carbamates (Henry & Lineswala, 2007).

properties

IUPAC Name

tert-butyl N-(3-anilino-3-oxopropyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)15-10-9-12(17)16-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWKOAVKRVXKQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(=O)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl [3-oxo-3-(phenylamino)propyl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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